3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392243-39-9
VCID: VC4829689
InChI: InChI=1S/C16H12FN3OS/c1-10-5-2-3-8-13(10)15-19-20-16(22-15)18-14(21)11-6-4-7-12(17)9-11/h2-9H,1H3,(H,18,20,21)
SMILES: CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Molecular Formula: C16H12FN3OS
Molecular Weight: 313.35

3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392243-39-9

Cat. No.: VC4829689

Molecular Formula: C16H12FN3OS

Molecular Weight: 313.35

* For research use only. Not for human or veterinary use.

3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392243-39-9

Specification

CAS No. 392243-39-9
Molecular Formula C16H12FN3OS
Molecular Weight 313.35
IUPAC Name 3-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H12FN3OS/c1-10-5-2-3-8-13(10)15-19-20-16(22-15)18-14(21)11-6-4-7-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Standard InChI Key PXQZWVASYPAZME-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (molecular formula: C16H12FN3OS\text{C}_{16}\text{H}_{12}\text{FN}_3\text{OS}) consists of a 1,3,4-thiadiazole core substituted with a 2-methylphenyl group at position 5 and a 3-fluorobenzamide moiety at position 2. The thiadiazole ring’s sulfur and nitrogen atoms confer electron-deficient properties, enabling π-π stacking and hydrogen-bonding interactions with biological targets . The fluorine atom’s electronegativity enhances metabolic stability and membrane permeability, while the methyl group on the phenyl ring contributes to hydrophobic interactions .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular Weight313.35 g/mol
logP4.39 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area43.9 Ų
SolubilityLow in aqueous media

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of analogous thiadiazoles reveals characteristic absorptions for C=N (1550–1600 cm⁻¹), C-S (680–750 cm⁻¹), and amide C=O (1650–1700 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the fluorine atom typically show a singlet in the 19F^{19}\text{F}-NMR spectrum at approximately -110 ppm, while the methyl group on the phenyl ring appears as a triplet in 1H^1\text{H}-NMR (δ 2.3–2.5 ppm).

Synthesis and Optimization

Conventional Synthesis Pathways

The synthesis involves a multi-step sequence starting with the cyclization of thiosemicarbazides to form the 1,3,4-thiadiazole ring, followed by amide coupling with 3-fluorobenzoic acid . A representative protocol includes:

  • Cyclization: Refluxing 2-methylphenylthiosemicarbazide with ammonium ferric sulfate in aqueous ethanol yields 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine .

  • Amide Formation: Reacting the thiadiazol-2-amine with 3-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationNH₄Fe(SO₄)₂, H₂O, reflux, 30 h67–74
Amidation3-Fluorobenzoyl chloride, DCM65–80

Industrial-Scale Approaches

Continuous flow chemistry has been proposed to enhance reaction efficiency, reducing reaction times from hours to minutes and improving yields by 15–20% compared to batch processes . Microwave-assisted synthesis further accelerates cyclization steps, achieving >90% purity in under 2 hours.

Biological Activities and Mechanisms

Anticancer Activity

Thiadiazole derivatives exhibit potent cytotoxicity by inhibiting kinases, topoisomerases, and carbonic anhydrases . In vitro studies on analogous compounds demonstrate:

  • ERK1/2 Inhibition: Fluorinated thiadiazoles like compound 24 (IC₅₀ = 0.794 µM) suppress extracellular signal-regulated kinases, inducing G1/S cell cycle arrest in lung carcinoma (A549) cells .

  • Dose-Dependent Cytotoxicity: N-substituted benzamide derivatives show CTC₅₀ values of 12.57 µM against HT29 colon cancer cells, outperforming imatinib .

Structure-Activity Relationships (SARs)

Role of Substituents

  • Fluorine Position: Meta-substitution (3-fluoro) improves anticancer activity compared to ortho- (2-fluoro) or para- (4-fluoro) positions, as seen in comparative studies .

  • Thiadiazole Substitutions: 2-Methylphenyl groups enhance hydrophobic binding to kinase active sites, while bulkier substituents reduce solubility.

Table 3: Activity Comparison of Analogues

CompoundIC₅₀ (µM)Target Cell Line
2-Fluoro isomer 22.19PC3
3-Fluoro isomer (This study)12.57HT29
Non-fluorinated>50SKNMC

Future Directions and Applications

Therapeutic Development

Preclinical studies should prioritize:

  • In Vivo Efficacy: Evaluating pharmacokinetics in murine xenograft models.

  • Combination Therapies: Synergistic effects with platinum-based chemotherapeutics.

Industrial Applications

  • Drug Delivery Systems: Encapsulation in liposomes to improve solubility.

  • Diagnostic Probes: Radiolabeling with 18F^{18}\text{F} for PET imaging of tumor margins.

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